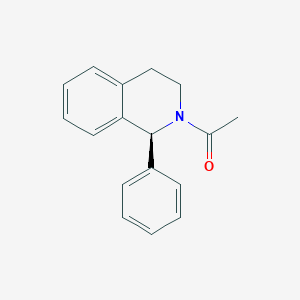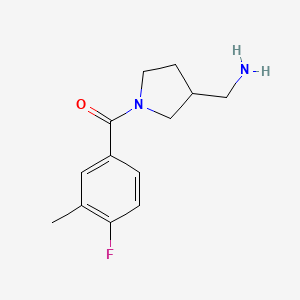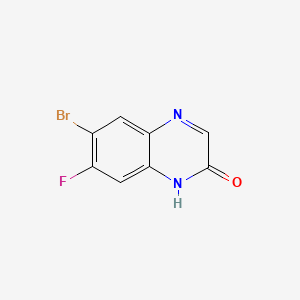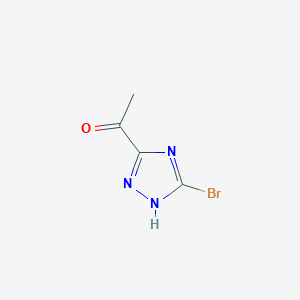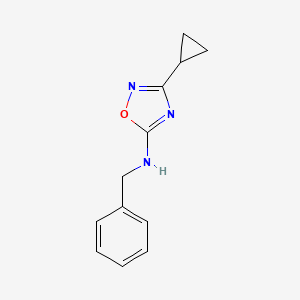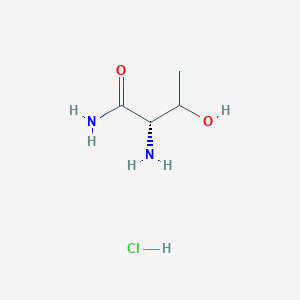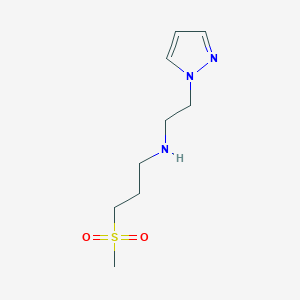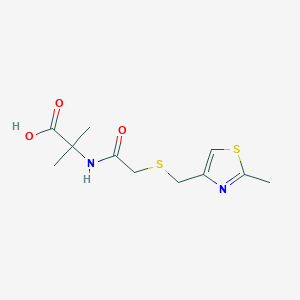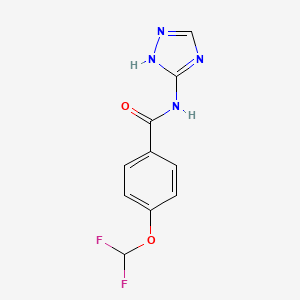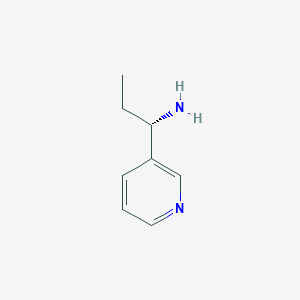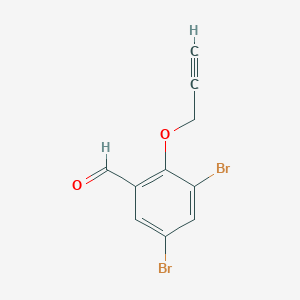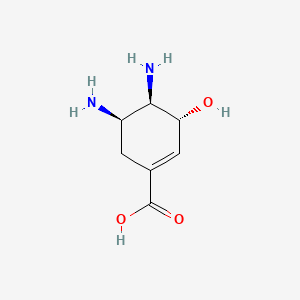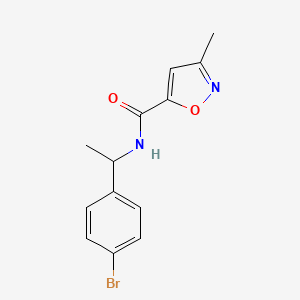
n-(1-(4-Bromophenyl)ethyl)-3-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-(4-Bromophenyl)ethyl)-3-methylisoxazole-5-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, an ethyl chain, and an isoxazole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(4-Bromophenyl)ethyl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl ethyl compounds to introduce the bromine atom at the para position.
Isoxazole Ring Formation: The next step involves the cyclization of the intermediate with appropriate reagents to form the isoxazole ring.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties, such as increased thermal stability or conductivity.
Biology:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of n-(1-(4-Bromophenyl)ethyl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and isoxazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Brorphine: A synthetic opioid with a similar bromophenyl structure.
Isotonitazene: Another synthetic opioid with structural similarities.
Bromophenyl Derivatives: Various compounds containing the bromophenyl group, such as bromophenyl piperidines.
Uniqueness: n-(1-(4-Bromophenyl)ethyl)-3-methylisoxazole-5-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl derivatives and contributes to its versatility in various applications.
Propiedades
Fórmula molecular |
C13H13BrN2O2 |
|---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
N-[1-(4-bromophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-7-12(18-16-8)13(17)15-9(2)10-3-5-11(14)6-4-10/h3-7,9H,1-2H3,(H,15,17) |
Clave InChI |
WWHCHWWZAODAAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C(=O)NC(C)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


